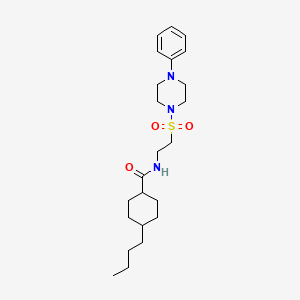
N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)-4-butylcyclohexancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group The compound also includes a phenylpiperazine moiety linked via a sulfonyl ethyl chain
Wissenschaftliche Forschungsanwendungen
- Rolle der Verbindung: Forscher haben Derivate dieser Verbindung als Acetylcholinesterase-Inhibitoren (AChEIs) zur Behandlung der Alzheimer-Krankheit entwickelt und synthetisiert . AChEIs helfen, den Acetylcholinspiegel im Gehirn aufrechtzuerhalten, was für das Gedächtnis und die kognitiven Funktionen entscheidend ist.
Behandlung der Alzheimer-Krankheit
Selektive AChE-Hemmung
Hemmmechanismus vom gemischten Typ
Synthetischer Baustein
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Cyclohexanecarboxamide Core:
Introduction of the Phenylpiperazine Moiety:
Sulfonylation and Coupling:
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide under strong reducing conditions.
Substitution: The aromatic ring in the phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives or hydroxylated products.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in the development of drugs targeting neurological disorders due to the presence of the phenylpiperazine moiety, which is known to interact with serotonin and dopamine receptors.
- Investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Industry:
- Could be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The compound’s mechanism of action in biological systems likely involves interaction with neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl group may enhance binding affinity and selectivity by interacting with specific amino acid residues in the target proteins.
Vergleich Mit ähnlichen Verbindungen
4-butyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Lacks the sulfonyl group, which may reduce binding affinity and selectivity.
N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Lacks both the butyl group and the sulfonyl group, potentially altering its pharmacokinetic properties.
Uniqueness:
- The presence of the sulfonyl group in 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide enhances its binding interactions and selectivity for certain biological targets, making it a more potent and selective compound compared to its analogs.
This detailed overview provides a comprehensive understanding of 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
4-butyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O3S/c1-2-3-7-20-10-12-21(13-11-20)23(27)24-14-19-30(28,29)26-17-15-25(16-18-26)22-8-5-4-6-9-22/h4-6,8-9,20-21H,2-3,7,10-19H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFULCRUNZATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
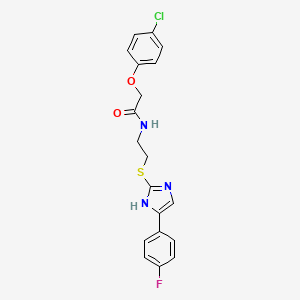
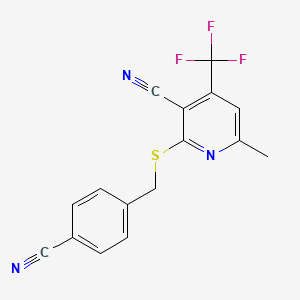
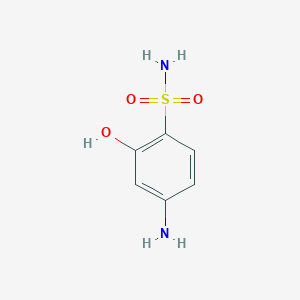
![N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2572586.png)
![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)
![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)
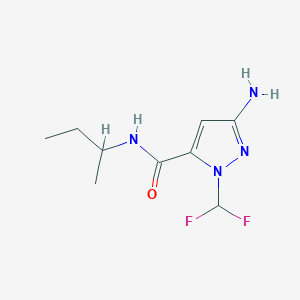
![1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)
![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)
![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)
![4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B2572600.png)

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)
![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)
